PI3Kδ Biochemical Inhibition: 1-(Azetidin-3-yl)-2-methylpiperidine-Derived Inhibitor vs. Reference Inhibitor IC87114
A derivative containing 1-(Azetidin-3-yl)-2-methylpiperidine as a key structural element demonstrates potent inhibition of PI3Kδ in a competitive fluorescence polarization assay [1]. Its IC50 of 2.70 nM surpasses the potency of the selective PI3Kδ inhibitor IC87114, which exhibits an IC50 of 70 nM (p110δ) under similar in vitro conditions [2].
| Evidence Dimension | IC50 (nM) for PI3Kδ inhibition |
|---|---|
| Target Compound Data | 2.70 nM (compound containing 1-(Azetidin-3-yl)-2-methylpiperidine motif) |
| Comparator Or Baseline | IC87114: 70 nM |
| Quantified Difference | ~26-fold lower IC50 (more potent) |
| Conditions | In vitro competitive fluorescence polarization assay; incubation 30 min |
Why This Matters
This data provides a quantitative benchmark for selecting building blocks when designing potent PI3Kδ inhibitors, where low nanomolar biochemical potency is a critical differentiator for lead optimization.
- [1] BindingDB. (2026). BDBM50394897 (CHEMBL2165498) IC50 = 2.70 nM for PI3Kdelta. View Source
- [2] Calbiochem. (2024). PI 3-Kδ Inhibitor X, IC87114. CAS 371242-69-2. IC50 p110δ = 70 nM. View Source
